N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a pyran moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:
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Formation of the Pyran Moiety: : The pyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 6-methyl-2-oxo-2H-pyran-4-carboxylic acid, esterification followed by cyclization can yield the desired pyran structure.
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Attachment to Piperidine: : The pyran derivative is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the hydroxyl group of the pyran reacts with a halogenated piperidine compound.
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Formation of the Amide Linkage: : The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyran moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols from the carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies might focus on its activity against specific enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide: can be compared to other piperidine derivatives and pyran-containing compounds. Examples include:
Uniqueness
The presence of both the piperidine and pyran moieties in this compound, along with the specific substitution pattern, gives it unique chemical properties. These include its reactivity and potential biological activity, which might not be observed in similar compounds lacking these structural features.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-ethyl-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-15-14(18)16-6-4-11(5-7-16)20-12-8-10(2)19-13(17)9-12/h8-9,11H,3-7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPEUAGKLSYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC(=O)OC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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